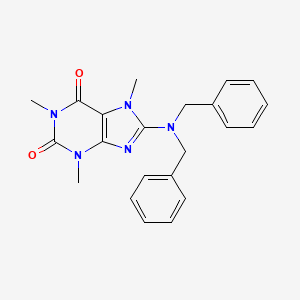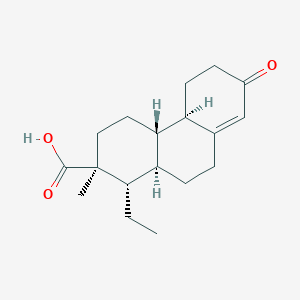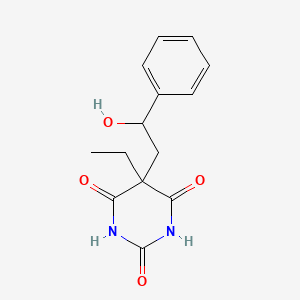
5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione is a compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties. This particular compound has a unique structure that includes a diazinane ring with ethyl and hydroxy-phenylethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione can be achieved through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. The reaction is typically carried out in the presence of p-toluenesulfonic acid monohydrate in ethanol under reflux conditions for 4 hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar multicomponent reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems could enhance efficiency and yield while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly its sedative and hypnotic properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound binds to specific sites on the GABA receptor, increasing the receptor’s affinity for GABA and prolonging its inhibitory action.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with sedative and hypnotic properties.
Pentobarbital: A barbiturate used for its anesthetic and sedative effects.
Secobarbital: A barbiturate with similar sedative and hypnotic properties.
Uniqueness
5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other barbiturates. Its structure allows for specific interactions with the GABA receptor, potentially leading to unique therapeutic effects.
Properties
CAS No. |
15302-82-6 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O4/c1-2-14(11(18)15-13(20)16-12(14)19)8-10(17)9-6-4-3-5-7-9/h3-7,10,17H,2,8H2,1H3,(H2,15,16,18,19,20) |
InChI Key |
SWWWSLBUNHLWMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)

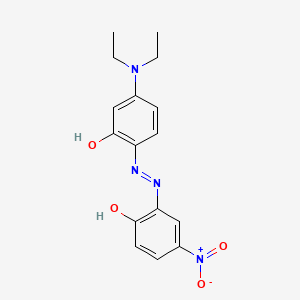
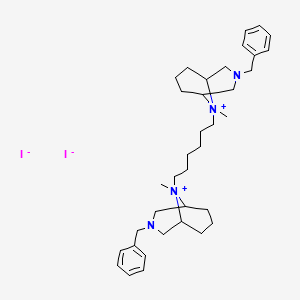

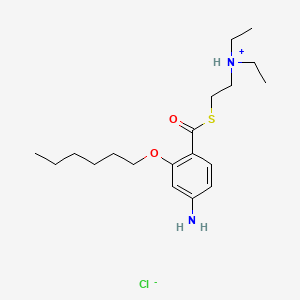
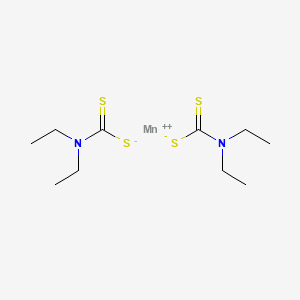
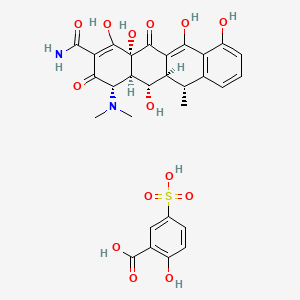

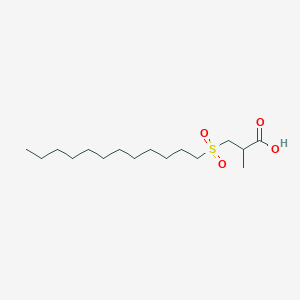
![4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride](/img/structure/B13735476.png)
